ALK2 (R206H) Inhibitory Potency of Compounds Derived from (1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol Scaffold
When elaborated from the (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol core into a 4-(piperazin-1-yl)phenyl pyrimidine derivative (US10954216, Example 151), the resulting compound (BDBM488090) exhibits an IC₅₀ of 9.40 nM against the human ALK2 R206H mutant—a gain-of-function variant causative in Fibrodysplasia Ossificans Progressiva (FOP) [1]. In a parallel head-to-head enzymatic assay format, the morpholinophenyl analog (BDBM488034, Example 22) derived from the same pyrazole core achieves an IC₅₀ of 25.6 nM [2]. The piperazinyl variant thus demonstrates a 2.7-fold enhancement in inhibitory potency relative to the morpholino comparator under identical assay conditions, directly attributable to the differential substitution vector enabled by the 4-hydroxymethyl functional handle [1][2].
| Evidence Dimension | ALK2 (R206H) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 9.40 nM |
| Comparator Or Baseline | BDBM488034 (morpholinophenyl analog): IC₅₀ = 25.6 nM |
| Quantified Difference | 2.7-fold superior potency (9.40 nM vs 25.6 nM) |
| Conditions | Human ALK2 R206H mutant kinase assay; Riken US10954216 patent disclosure; BindingDB entry 9776 assay conditions |
Why This Matters
For procurement of the building block, this 2.7-fold potency differential validates the functional utility of the 4-hydroxymethyl handle in generating therapeutically differentiated lead compounds.
- [1] BindingDB. (2021). BDBM488090: 4-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-(4-(piperazin-1-yl)phenyl)pyrimidin-2-amine (US10954216, Example 151) - IC₅₀ = 9.40 nM (ALK2 R206H). https://www.bindingdb.org View Source
- [2] BindingDB. (2021). BDBM488034: 4-(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine (US10954216, Example 22) - IC₅₀ = 25.6 nM (ALK2 R206H). https://www.bindingdb.org View Source
